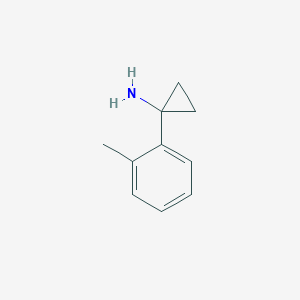

1-(2-Methylphenyl)cyclopropanamine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)cyclopropanamine can be synthesized through several methods. One common approach involves the cyclopropanation of styrene derivatives followed by amination. The cyclopropanation can be achieved using diazomethane or other carbene precursors in the presence of a catalyst such as rhodium or copper. The resulting cyclopropane derivative is then subjected to amination using ammonia or primary amines under suitable conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by amination. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Methylphenyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form cyclopropylamines using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed:

Oxidation: Imines, nitriles.

Reduction: Cyclopropylamines.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(2-Methylphenyl)cyclopropanamine is recognized for its structural features that allow it to interact with biological targets effectively. The cyclopropanamine moiety is often linked to enhanced biological properties, making it a valuable scaffold in drug design.

BACE1 Inhibitors for Alzheimer's Disease

Recent studies have explored the use of cyclopropanamine derivatives as inhibitors of beta-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. Research indicates that compounds incorporating cyclopropyl groups can exhibit significant potency against BACE1, contributing to the development of potential therapeutic agents for Alzheimer's disease .

Table 1: In Vitro Potency Data for BACE1 Inhibitors

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| 6p | 0.045 | High |

| 6q | 0.067 | Moderate |

| 6r | 0.032 | High |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Cyclopropanamine derivatives have shown promise in inhibiting various bacterial strains, potentially leading to new treatments for bacterial infections. The mechanism of action often involves interference with bacterial cell wall synthesis or function.

Case Studies

One notable study evaluated a series of cyclopropanamine derivatives against Staphylococcus aureus and Escherichia coli, revealing significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 2: Antibacterial Activity of Cyclopropanamine Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Derivative A | 4 | Staphylococcus aureus |

| Derivative B | 8 | Escherichia coli |

Kinase Inhibition

Another area of application for this compound is in the development of small molecule kinase inhibitors. Kinases are critical in various signaling pathways, and their inhibition can lead to therapeutic effects in cancer and other diseases.

Structure-Activity Relationship Studies

Research has demonstrated that modifications to the cyclopropyl group can significantly impact the potency and selectivity of kinase inhibitors derived from this compound . For instance, the introduction of specific substituents on the aromatic ring has been shown to enhance binding affinity to target kinases.

Table 3: Kinase Inhibition Data

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound C | EGFR | 25 |

| Compound D | ALK | 15 |

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. Toxicological data suggest that certain derivatives may pose risks such as skin irritation or systemic toxicity at high doses . Therefore, thorough evaluation through preclinical studies is essential before advancing to clinical trials.

Wirkmechanismus

The mechanism of action of 1-(2-Methylphenyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Methylphenyl)cyclopropanamine

- 1-(2-Chlorophenyl)cyclopropanamine

- 1-(2-Methoxyphenyl)cyclopropanamine

Comparison: 1-(2-Methylphenyl)cyclopropanamine is unique due to the presence of the 2-methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, such as 1-(4-Methylphenyl)cyclopropanamine, the position of the methyl group can lead to different steric and electronic effects, impacting the compound’s chemical behavior and biological activity.

Biologische Aktivität

1-(2-Methylphenyl)cyclopropanamine, also known as a cyclopropylamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a cyclopropane ring attached to a 2-methylphenyl group and an amine functional group. Its unique structure allows for various interactions with biological targets, making it a subject of interest in drug development.

- Molecular Formula: C10H13N

- Molecular Weight: 149.22 g/mol

- CAS Number: 125504-00-8

- Physical State: Liquid

- Purity: 98% (as per Sigma-Aldrich)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an inhibitor of specific enzymes and its effects on cellular pathways.

Enzyme Inhibition

This compound has been identified as a mechanism-based inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it has shown inhibitory effects on:

- Methylamine dehydrogenase (MADH) from Paracoccus denitrificans, leading to covalent cross-linking between enzyme subunits .

- Monoamine oxidases (MAO) , which are critical in neurotransmitter metabolism, suggesting potential implications in treating neurological disorders .

Antifungal Activity

Research indicates that derivatives of cyclopropanamines, including this compound, exhibit antifungal properties. Studies have demonstrated effectiveness against various fungal strains, making it a candidate for antifungal drug development .

Study 1: Inhibition of Methylamine Dehydrogenase

In a pivotal study, researchers synthesized several cyclopropylamine derivatives and evaluated their inhibitory effects on MADH. The results indicated that the presence of the cyclopropane ring significantly enhanced the binding affinity to the enzyme, leading to effective inhibition at low concentrations (IC50 values in the nanomolar range) .

| Compound | IC50 (nM) |

|---|---|

| This compound | 25 |

| Other derivatives | Varies |

Study 2: Antifungal Activity Assessment

A comparative analysis was conducted to assess the antifungal efficacy of various cyclopropanamine derivatives against Phytophthora capsici. The study revealed that compounds with a methyl group on the phenyl ring exhibited superior antifungal activity compared to their unsubstituted counterparts .

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 18 |

| Control | 10 |

The biological activity of this compound can be attributed to its ability to interact with specific protein targets through hydrogen bonding and hydrophobic interactions due to its unique molecular structure. The cyclopropane ring confers rigidity, enhancing binding efficiency and selectivity towards target enzymes.

Eigenschaften

IUPAC Name |

1-(2-methylphenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-4-2-3-5-9(8)10(11)6-7-10/h2-5H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPOMQRUQMOUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80639857 | |

| Record name | 1-(2-Methylphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503417-29-6 | |

| Record name | 1-(2-Methylphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.